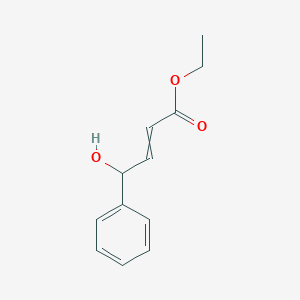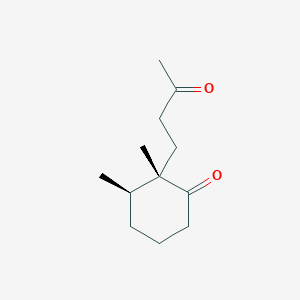
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is a complex organic compound with the molecular formula C12H20O2. This compound is characterized by the presence of a cyclohexanone ring substituted with two methyl groups and a 3-oxobutyl group. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and appropriate alkylating agents.
Alkylation: The cyclohexanone undergoes alkylation with a 3-oxobutyl group in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (2S,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, diketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2,3-Dimethylcyclohexanone: Similar structure but lacks the 3-oxobutyl group.
3-Oxobutylcyclohexanone: Similar structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and oxobutyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
184653-52-9 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dimethyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-11(14)12(9,3)8-7-10(2)13/h9H,4-8H2,1-3H3/t9-,12+/m1/s1 |
InChI-Schlüssel |
GJBDAYUXOLDJRA-SKDRFNHKSA-N |
Isomerische SMILES |
C[C@@H]1CCCC(=O)[C@@]1(C)CCC(=O)C |
Kanonische SMILES |
CC1CCCC(=O)C1(C)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



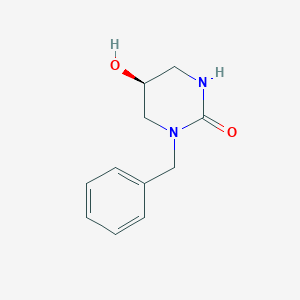
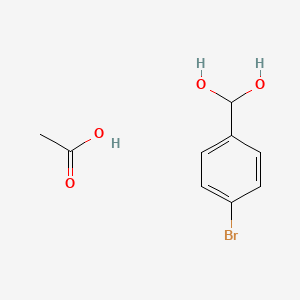
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
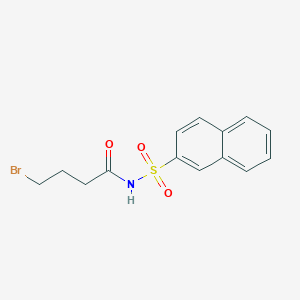
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
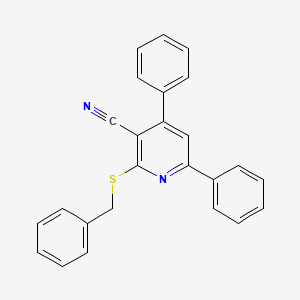
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
